

# preclinical evaluation of Centbucridine animal models

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## Compound Focus: Centbucridine

CAS No.: 82636-28-0

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## Preclinical Efficacy & Toxicity at a Glance

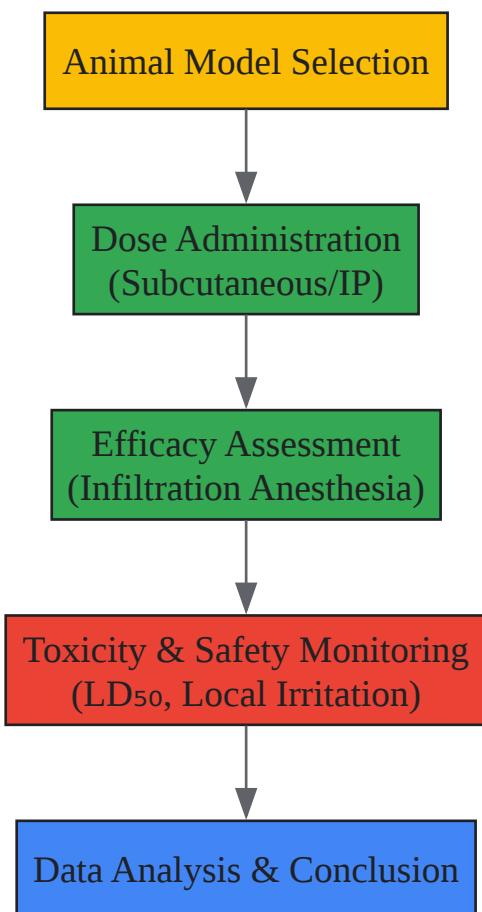
Aspect	Centbucridine Findings	Comparative Data (vs. Lidocaine)
<b>Anesthetic Potency</b>	Effective for infiltration anesthesia at <b>0.5%</b> concentration [1].	<b>5-8 times more active</b> than lidocaine (which is typically used at 1-2% concentration) [1].
<b>Acute Toxicity (LD<sub>50</sub>)</b>	The lethal dose for 50% of the test population was determined in mice, rats, and monkeys [1].	LD <sub>50</sub> was approximately <b>one-fourth that of lidocaine</b> , indicating lower toxicity [1].
<b>Local Irritation</b>	No local irritation was observed upon infiltration in animals [1].	Information not specified in the provided results.

## Experimental Methodology Overview

The available data comes from a study published in 1983. Here are the key methodological details for the animal experiments:

- **Test System:** The research was conducted on standard preclinical animal models, including **mice, rats, and monkeys** [1].
- **Dosing Route:** **Centbucridine** was administered via **subcutaneous (s.c.)** routes in rats and monkeys, and via **intraperitoneal (i.p.)** injection in mice [1].
- **Primary Endpoints:** The studies aimed to determine the **LD<sub>50</sub>** (the dose lethal to 50% of the animals) and to evaluate the **local anesthetic efficacy**, which was measured as effectiveness in infiltration anesthesia [1]. A key finding was that the drug did not cause local irritation at the injection site in animals [1].

The following workflow diagram illustrates the progression of this preclinical evaluation based on the described methodology:



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## Context and Limitations of Available Data

- **Source and Development:** **Centbucridine** (4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) is a quinoline derivative synthesized at India's **Central Drug Research Institute (CDRI)** and is recognized as one of India's novel active pharmaceutical ingredients [1] [2] [3].
- **Information Constraints:** The search results provide only a high-level summary of the preclinical findings. Crucial experimental details commonly required by researchers—such as **exact dosage levels, group sizes, detailed statistical analyses, and comprehensive safety pharmacology data** (e.g., effects on cardiovascular and central nervous systems)—are not available in these excerpts.

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## References

1. (PDF) Evaluation of Centbucridine as a Local Anesthetic [academia.edu]
2. Novel active pharmaceutical ingredients from India [journals.lww.com]
3. Novel active pharmaceutical ingredients from India [journals.lww.com]

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